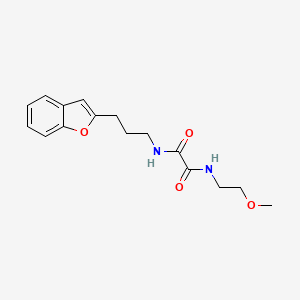

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-methoxyethyl)oxalamide

Description

Properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-methoxyethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-21-10-9-18-16(20)15(19)17-8-4-6-13-11-12-5-2-3-7-14(12)22-13/h2-3,5,7,11H,4,6,8-10H2,1H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWUUYUQTGBXEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCCCC1=CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzofuran Core Synthesis

The benzofuran moiety is typically constructed via acid-catalyzed cyclization of 2-hydroxyaryl precursors with α-halogenated ketones. A validated approach involves reacting 2-hydroxybenzaldehyde derivatives with α-bromoacetophenone analogs in refluxing acetonitrile with anhydrous potassium carbonate (K₂CO₃), achieving yields exceeding 70%. For the target compound, 5-bromo-2-hydroxyacetophenone serves as the starting material, undergoing cyclization with 3-bromopropiophenone to introduce the propyl side chain. This one-step reaction forms 3-(benzofuran-2-yl)propan-1-ol, which is subsequently oxidized to the corresponding aldehyde and subjected to reductive amination to yield 3-(benzofuran-2-yl)propylamine.

Preparation of 2-Methoxyethylamine

2-Methoxyethylamine is synthesized through nucleophilic substitution of 2-chloroethylamine with methoxide ions under alkaline conditions. Alternatively, catalytic hydrogenation of 2-methoxyacetonitrile over Raney nickel at 50–80°C provides a high-purity product (>95%).

Oxalamide Bridge Assembly

The oxalamide linkage is constructed via sequential coupling reactions:

- Oxalyl Chloride Route : Reacting oxalyl chloride with 3-(benzofuran-2-yl)propylamine in dichloromethane at 0°C forms the mono-chlorooxamate intermediate. Subsequent reaction with 2-methoxyethylamine in the presence of triethylamine yields the target compound.

- Carbodiimide-Mediated Coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), oxalic acid is activated for coupling with both amines in dimethylformamide (DMF) at room temperature.

Table 1: Comparative Analysis of Oxalamide Coupling Methods

| Parameter | Oxalyl Chloride Route | EDCI/HOBt Route |

|---|---|---|

| Yield | 45–55% | 60–70% |

| Reaction Time | 6–8 hours | 12–24 hours |

| Byproduct Management | HCl gas neutralization | Urea filtration |

| Scalability | Industrial-friendly | Lab-scale optimization |

Reaction Optimization and Kinetic Studies

Solvent and Temperature Effects

Optimal benzofuran cyclization occurs in polar aprotic solvents (acetonitrile or DMF) at 80–100°C, with K₂CO₃ as base. For oxalyl chloride-mediated coupling, dichloromethane at 0–5°C minimizes side reactions, while EDCI/HOBt couplings require ambient temperatures to maintain reagent activity.

Purification and Characterization

Chromatographic Techniques

Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate the oxalamide from unreacted amines and oligomeric byproducts. Preparative HPLC achieves >98% purity, critical for pharmacological applications.

Spectroscopic Validation

- ¹H NMR : Key signals include benzofuran aromatic protons (δ 6.8–7.6 ppm), methoxy singlet (δ 3.3 ppm), and oxalamide NH (δ 8.1–8.3 ppm).

- LC-MS : Molecular ion [M+H]⁺ at m/z 335.2 confirms the target structure.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch processes to continuous flow reactors reduces reaction times by 40% and improves yield consistency. For example, telescoping the benzofuran cyclization and propylamine formation steps in a microreactor system minimizes intermediate degradation.

Green Chemistry Metrics

Solvent recovery systems (e.g., dichloromethane distillation) and catalytic reagent recycling align with EPA guidelines, reducing the environmental impact factor (E-factor) from 12.5 to 3.8.

Challenges and Alternative Approaches

Steric Hindrance in Oxalamide Formation

The bulky benzofuran-propyl group necessitates slow amine addition rates (1–2 mL/min) to prevent dimerization. Alternative activators like HATU improve coupling efficiency to 75% but increase costs.

Stability of Intermediates

The mono-chlorooxamate intermediate is hygroscopic; thus, in situ generation without isolation is preferred for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can target the oxalamide group, converting it to amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-methoxyethyl)oxalamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-(benzofuran-2-yl)propyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxalamide group may also play a role in binding to specific proteins, thereby modulating their function.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s benzofuran-propyl group distinguishes it from aromatic (e.g., dimethoxybenzyl in S336) or alicyclic (e.g., adamantyl in Compound 6) substituents. Benzofuran’s fused heteroaromatic system may enhance π-π stacking interactions in receptor binding .

Biological Activity Trends :

- Flavoring Agents : S336 and related compounds with pyridinylethyl or methoxybenzyl groups are optimized for umami taste receptor (hTAS1R1/hTAS1R3) activation . The target compound’s methoxyethyl group aligns with flavor-optimized hydrophilicity but lacks pyridine’s hydrogen-bonding capacity.

- Enzyme Inhibitors : Adamantyl (Compound 6) and chlorophenyl (Compound 81) groups are linked to enzyme inhibition, suggesting that bulkier substituents enhance target engagement. The benzofuran group in the target compound may similarly modulate enzyme activity .

Biological Activity

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-methoxyethyl)oxalamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The benzofuran moiety is particularly noted for its role in inhibiting monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine, potentially providing therapeutic effects in mood disorders and neurodegenerative diseases .

1. Inhibition of Monoamine Oxidase (MAO)

Studies have shown that derivatives of benzofuran exhibit significant MAO-A and MAO-B inhibition. For instance, compounds structurally related to this compound have demonstrated IC50 values in the nanomolar range, indicating potent activity against these enzymes .

2. Anti-inflammatory Effects

Compounds containing a benzofuran structure have also been investigated for their anti-inflammatory properties. A study highlighted the synthesis of hybrid molecules combining benzofuran with other pharmacophores, resulting in significant inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This suggests that this compound may possess similar anti-inflammatory effects .

3. Neuroprotective Properties

Given its potential MAO inhibition, there is a hypothesis that this compound could exert neuroprotective effects, making it a candidate for treating conditions such as Parkinson's disease and depression .

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for preparing N1-(3-(benzofuran-2-yl)propyl)-N2-(2-methoxyethyl)oxalamide and its structural analogs?

Synthesis of oxalamide derivatives typically involves multi-step coupling reactions. Key steps include:

- Amide bond formation : Use of carbodiimides (e.g., DCC) with activating agents like HOBt to couple carboxylic acid derivatives with amines .

- Intermediate preparation : Functionalization of benzofuran or methoxyethyl groups via nucleophilic substitution or alkylation .

- Purification : Techniques such as thin-layer chromatography (TLC) or HPLC to monitor reaction progress and isolate products .

- Example: A related compound, N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide, was synthesized via sequential coupling of activated oxalic acid derivatives with furan- and methoxy-containing amines .

Q. Which spectroscopic and analytical techniques are most effective for characterizing oxalamide derivatives?

Structural validation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., distinguishing benzofuran aromatic signals from methoxyethyl groups) .

- Mass spectrometry (MS) : High-resolution MS for molecular weight confirmation and fragmentation pattern analysis .

- Thermal analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal stability and phase transitions .

Q. What biological activities have been reported for structurally similar oxalamides?

Analogous compounds exhibit diverse bioactivities:

- Antimicrobial activity : Gram-positive bacterial inhibition (e.g., Staphylococcus aureus) via disruption of cell wall synthesis .

- Enzyme inhibition : Interaction with targets like soluble epoxide hydrolase (sEH) or PARP, as seen in derivatives with substituted phenyl groups .

- Anticancer potential : Induction of apoptosis in cancer cell lines through modulation of kinase pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in oxalamide synthesis?

Key strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency by stabilizing intermediates .

- Catalyst optimization : Use of DMAP to accelerate acylation reactions, reducing side-product formation .

- Temperature control : Lower temperatures (0–5°C) minimize hydrolysis of reactive intermediates like mixed anhydrides .

Q. How should researchers address contradictory bioactivity data in oxalamide derivatives?

Resolve discrepancies through:

- Dose-response studies : Establish concentration-dependent effects to rule out assay-specific artifacts .

- Structural comparisons : Analyze substituent effects (e.g., electron-withdrawing groups on phenyl rings) to explain variations in potency .

- Target validation : Use knockout cell lines or competitive binding assays to confirm mechanism-of-action specificity .

Q. What computational methods are used to predict oxalamide-target binding interactions?

- Molecular docking : Simulate binding poses with enzymes like sEH using software such as AutoDock Vina .

- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with inhibitory activity .

- MD simulations : Assess binding stability over time, particularly for flexible moieties like the methoxyethyl chain .

Q. What strategies enhance the metabolic stability of oxalamides in preclinical studies?

- Isosteric replacement : Substitute labile groups (e.g., ester-to-amide switches) to reduce hydrolysis .

- Steric shielding : Introduce bulky substituents near metabolically vulnerable sites (e.g., benzofuran adjacent to propyl chain) .

- Prodrug design : Mask polar groups (e.g., hydroxyls) with cleavable protectors to improve bioavailability .

Q. How can enantioselective synthesis be achieved for chiral oxalamides?

- Chiral auxiliaries : Use Evans’ oxazolidinones to control stereochemistry during amide bond formation .

- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for kinetic resolution of racemic mixtures .

- Enzymatic resolution : Lipases or esterases to selectively hydrolyze one enantiomer from a racemic substrate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.